Enantiomer-Dependent GABA Uptake Inhibition: (R) vs. (S) Configuration at the C-3 Quaternary Center
In the nipecotic acid scaffold from which the target compound is derived, the (R)-enantiomer demonstrates significantly greater GABA uptake inhibitory potency. The (R)-nipecotic acid exhibits an IC₅₀ of 0.18 µM for GABA uptake inhibition, whereas the corresponding (S)-enantiomer shows a reduced potency with an IC₅₀ of 0.30 µM, representing a 1.67-fold difference in target engagement [1]. This stereochemical dependence is directly relevant to (R)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, which retains the (R) configuration at the homologous piperidine C-3 position.
| Evidence Dimension | GABA uptake inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; inferred from (R)-nipecotic acid scaffold: IC₅₀ = 0.18 µM |
| Comparator Or Baseline | (S)-nipecotic acid: IC₅₀ = 0.30 µM |
| Quantified Difference | 1.67-fold greater potency for (R)-enantiomer (0.18 vs. 0.30 µM) |
| Conditions | GABA uptake assay in recombinant expression system; data from PMC6141625 Table 2 [1] |
Why This Matters
Procuring the (R)-enantiomer rather than the racemate or (S)-enantiomer avoids a 40% loss in target engagement potency, which is critical for structure-activity relationship (SAR) studies where stereochemical integrity directly determines biological readout.
- [1] Tóth K, Höfner G, Wanner KT. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Table 2, PMC Article PMC6141625, 2018. View Source
